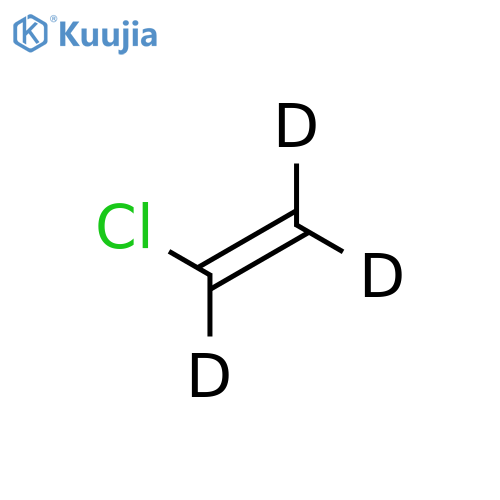Cas no 6745-35-3 (Ethene-d3, chloro-(9CI))

Ethene-d3, chloro-(9CI) structure
商品名:Ethene-d3, chloro-(9CI)
Ethene-d3, chloro-(9CI) 化学的及び物理的性質
名前と識別子
-
- Ethene-d3, chloro-(9CI)
- AC1L3DNG
- chloro(2H3)ethene
- Chloroethylene-d3
- chloro-trideuterio-ethene
- Chlor-trideuterio-aethen
- Chlor-trideuterio-aethylen
- Chlor-trideutero-aethylen
- Ethene-d3, chloro-
- Trideuterio-vinylchlorid
- Vinylchloride-d3
- D98004
- 1-chloro-1,2,2-trideuterioethene
- DTXSID30986722
- Vinyl chloride-d3
- Chloro(~2~H_3_)ethene
- Vinyl chloride-d3, >=98 atom % D, >=99% (CP), contains hydroquinone as stabilizer
- 6745-35-3
-
- MDL: MFCD00145526
- インチ: InChI=1S/C2H3Cl/c1-2-3/h2H,1H2/i1D2,2D
- InChIKey: BZHJMEDXRYGGRV-FUDHJZNOSA-N
- ほほえんだ: C=CCl
計算された属性
- せいみつぶんしりょう: 65.0111580g/mol
- どういたいしつりょう: 65.0111580g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 10.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 0.911 g/mL at 25 °C
- ゆうかいてん: -153.8 °C(lit.)
- ふってん: -13.4 °C(lit.)
Ethene-d3, chloro-(9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | D98004-0.25/G |
VINYL CHLORIDE-D3 |
6745-35-3 | 95% | 0.25g |
$375 | 2023-09-19 | |
| AstaTech | D98004-0.1/G |
VINYL CHLORIDE-D3 |
6745-35-3 | 95% | 0.1g |
$287 | 2023-09-19 | |
| AstaTech | D98004-1/G |
VINYL CHLORIDE-D3 |
6745-35-3 | 95% | 1g |
$550 | 2023-09-19 |
Ethene-d3, chloro-(9CI) 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
6745-35-3 (Ethene-d3, chloro-(9CI)) 関連製品
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6745-35-3)氯乙烯-d3

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ